1,2-Bis(diphenylphosphino)ethane monooxide
Overview
Description
1,2-Bis(diphenylphosphino)ethane monooxide is an organophosphorus compound with the molecular formula C26H24OP2 and a molecular weight of 414.42 g/mol . This compound is a highly regarded ligand in the field of organometallic chemistry, known for its ability to form stable complexes with transition metals . It is commonly used in catalytic reactions, including cross-coupling, hydrogenation, and C-H activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(diphenylphosphino)ethane monooxide can be synthesized through the selective mono-oxidation of 1,2-Bis(diphenylphosphino)ethane. One common method involves the treatment of 1,2-Bis(diphenylphosphino)ethane with hydrogen peroxide, which produces the monooxide and dioxide forms . Another method involves benzylation followed by hydrolysis :
(C6H5)2PCH2CH2P(C6H5)2+C6H5CH2Br→(C6H5)2PCH2CH2P(C6H5)2(CH2C6H5)]Br
(C6H5)2PCH2CH2P(C6H5)2(CH2C6H5)]Br+NaOH→(C6H5)2PCH2CH2P(O)(C6H5)2+C6H5CH3+NaBr
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(diphenylphosphino)ethane monooxide undergoes various types of reactions, including:
Oxidation: The compound can be further oxidized to form the dioxide derivative.
Reduction: Reduction reactions can revert the monooxide back to the parent phosphine.
Substitution: The compound can participate in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Benzyl bromide (C6H5CH2Br) and sodium hydroxide (NaOH) are used in substitution reactions.
Major Products
Oxidation: 1,2-Bis(diphenylphosphino)ethane dioxide.
Reduction: 1,2-Bis(diphenylphosphino)ethane.
Substitution: Various metal complexes, depending on the metal used.
Scientific Research Applications
1,2-Bis(diphenylphosphino)ethane monooxide has a wide range of applications in scientific research:
Mechanism of Action
1,2-Bis(diphenylphosphino)ethane monooxide exerts its effects by coordinating with the metal center in transition metal complexes. This coordination enhances the stability and reactivity of the resulting complex, thereby amplifying its catalytic efficacy . The compound’s stabilizing influence is attributed to its ability to form strong bonds with metal centers, which in turn facilitates various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: The parent compound, which lacks the oxygen atom.
1,2-Bis(diphenylphosphino)ethane dioxide: The fully oxidized form of the compound.
Triphenylphosphine oxide: Another phosphine oxide with similar properties.
Uniqueness
1,2-Bis(diphenylphosphino)ethane monooxide is unique due to its selective mono-oxidation, which provides a balance between the parent phosphine and the fully oxidized dioxide. This selective oxidation allows for specific applications in asymmetric catalysis and the formation of stable metal complexes .
Properties
IUPAC Name |
2-diphenylphosphorylethyl(diphenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24OP2/c27-29(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24/h1-20H,21-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAUAUKUBUBNSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24OP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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